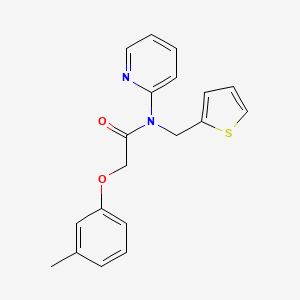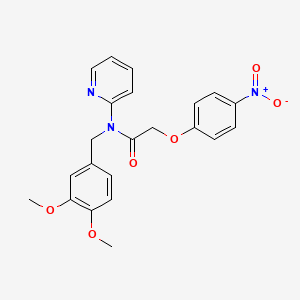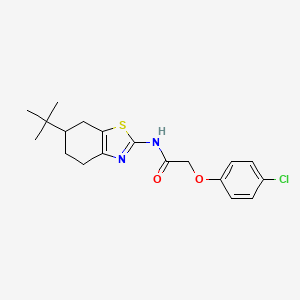![molecular formula C23H29FN2O3S B11342634 1-[(4-fluorobenzyl)sulfonyl]-N-[2-methyl-6-(propan-2-yl)phenyl]piperidine-4-carboxamide](/img/structure/B11342634.png)
1-[(4-fluorobenzyl)sulfonyl]-N-[2-methyl-6-(propan-2-yl)phenyl]piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound belongs to the class of sulfonamides, characterized by the presence of a sulfonyl group (SO₂NH₂).
- Its chemical structure comprises a piperidine ring, a benzyl group, and a sulfonyl moiety.
- The compound’s systematic name is quite a mouthful, so let’s break it down:
- The piperidine ring (a six-membered nitrogen-containing ring) forms the core structure.
- The benzyl group (4-fluorobenzyl) is attached to the piperidine nitrogen.
- The sulfonyl group (sulfonyl chloride) is linked to the piperidine carbon.
- Overall, this compound exhibits interesting pharmacological properties due to its structural features.
Preparation Methods
- One common synthetic route involves the Suzuki–Miyaura coupling reaction, which joins aryl or vinyl boron reagents with aryl or vinyl halides .
- The reaction conditions typically involve palladium catalysts, base, and an appropriate solvent.
- Industrial production methods may vary, but efficient and scalable processes are essential for large-scale synthesis.
Chemical Reactions Analysis
- The compound can undergo various reactions:
Oxidation: It may be oxidized under specific conditions.
Reduction: Reduction of the sulfonyl group or other functional groups.
Substitution: Nucleophilic substitution reactions at the piperidine nitrogen.
- Common reagents include palladium catalysts, boron reagents, and nucleophiles.
- Major products depend on the specific reaction conditions and substituents.
Scientific Research Applications
Medicine: Investigated for potential therapeutic applications due to its unique structure.
Chemistry: Used as a building block in organic synthesis.
Biology: May interact with biological targets (e.g., enzymes, receptors).
Industry: Employed in the synthesis of other compounds.
Mechanism of Action
- The compound likely exerts its effects through interactions with specific molecular targets.
- Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
- Similar compounds include other sulfonamides, piperidine derivatives, and benzyl-substituted molecules.
- Uniqueness lies in the combination of the piperidine, benzyl, and sulfonyl moieties.
Properties
Molecular Formula |
C23H29FN2O3S |
|---|---|
Molecular Weight |
432.6 g/mol |
IUPAC Name |
1-[(4-fluorophenyl)methylsulfonyl]-N-(2-methyl-6-propan-2-ylphenyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C23H29FN2O3S/c1-16(2)21-6-4-5-17(3)22(21)25-23(27)19-11-13-26(14-12-19)30(28,29)15-18-7-9-20(24)10-8-18/h4-10,16,19H,11-15H2,1-3H3,(H,25,27) |
InChI Key |
XGLONJMPQUKJNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-butoxy-N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide](/img/structure/B11342552.png)
![2-[5-methyl-2-(propan-2-yl)phenoxy]-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B11342554.png)
![N-[7-(4-methoxyphenyl)-5-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-4-methylbenzenesulfonamide](/img/structure/B11342559.png)

![N,N-dimethyl-3-[(2-methyl-3,5-dioxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)acetyl]benzenesulfonamide](/img/structure/B11342561.png)
![N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B11342566.png)
![methyl (2-{[2-(2-chlorophenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetate](/img/structure/B11342571.png)


![1-[(2-methylbenzyl)sulfonyl]-N-[2-(propan-2-yl)phenyl]piperidine-4-carboxamide](/img/structure/B11342587.png)
![2-{2-[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}-N-(propan-2-yl)acetamide](/img/structure/B11342592.png)
![N-[2-(1H-indol-3-yl)-2-phenylethyl]-2-(4-methylphenoxy)acetamide](/img/structure/B11342595.png)
![3-(3-chlorobenzyl)-1,7-dimethyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B11342599.png)

